

An In-depth Technical Guide to Hec1/Nek2 Protein-Protein Interaction Inhibitors

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Compound of Interest

Compound Name: T-1101-d7

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Executive Summary

The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory nexus in mitotic progression.[1][2][3] Dysregulation of this interaction is frequently observed in various malignancies, making it a compelling target for anticancer therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting the Hec1/Nek2 protein-protein interaction (PPI). It details the underlying biology, mechanism of action of key inhibitors, quantitative data on their efficacy, and detailed protocols for essential experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle biology.

Biological Background: The Hec1/Nek2 Axis in Mitosis

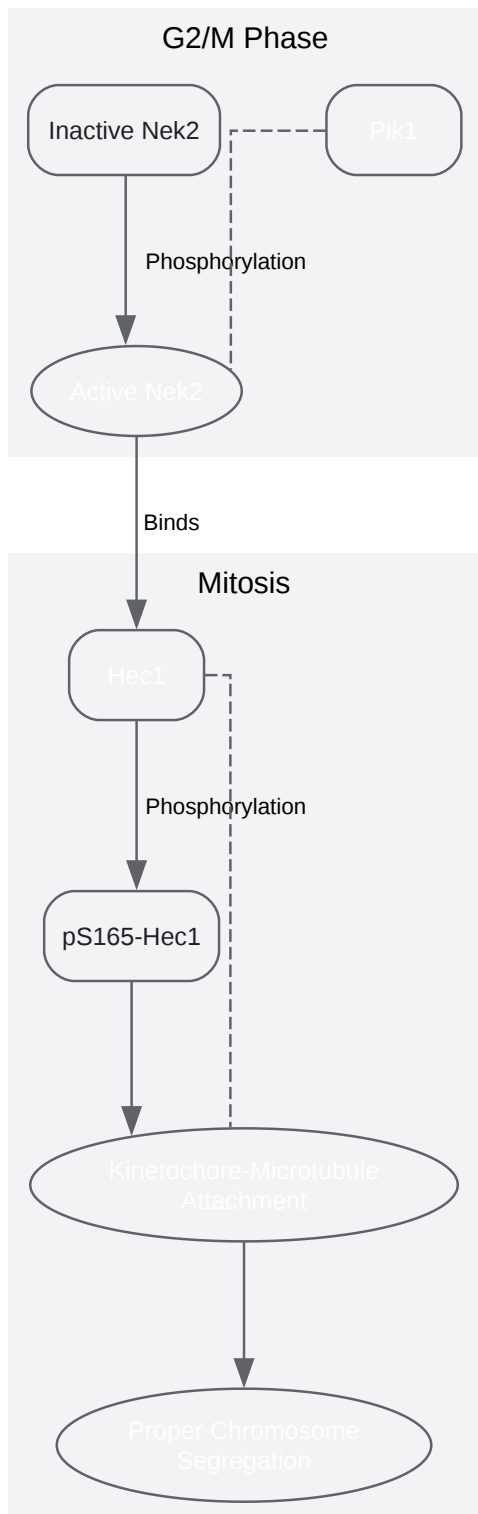
Hec1, a core component of the Ndc80 kinetochore complex, plays a pivotal role in establishing stable kinetochore-microtubule attachments, which is essential for proper chromosome segregation during mitosis.[2][3][4] Nek2, a serine/threonine kinase, is a key regulator of centrosome separation and spindle assembly.[4] The interaction between Hec1 and Nek2 is crucial for the localization and function of both proteins at the kinetochore and centrosome, respectively.

A key event in this signaling axis is the phosphorylation of Hec1 on serine 165 (S165) by Nek2. [2][4] This phosphorylation event is critical for the proper function of Hec1 and the fidelity of chromosome segregation. [2] Disruption of the Hec1/Nek2 interaction prevents this phosphorylation, leading to mitotic defects such as chromosome misalignment, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis in cancer cells. [3][5]

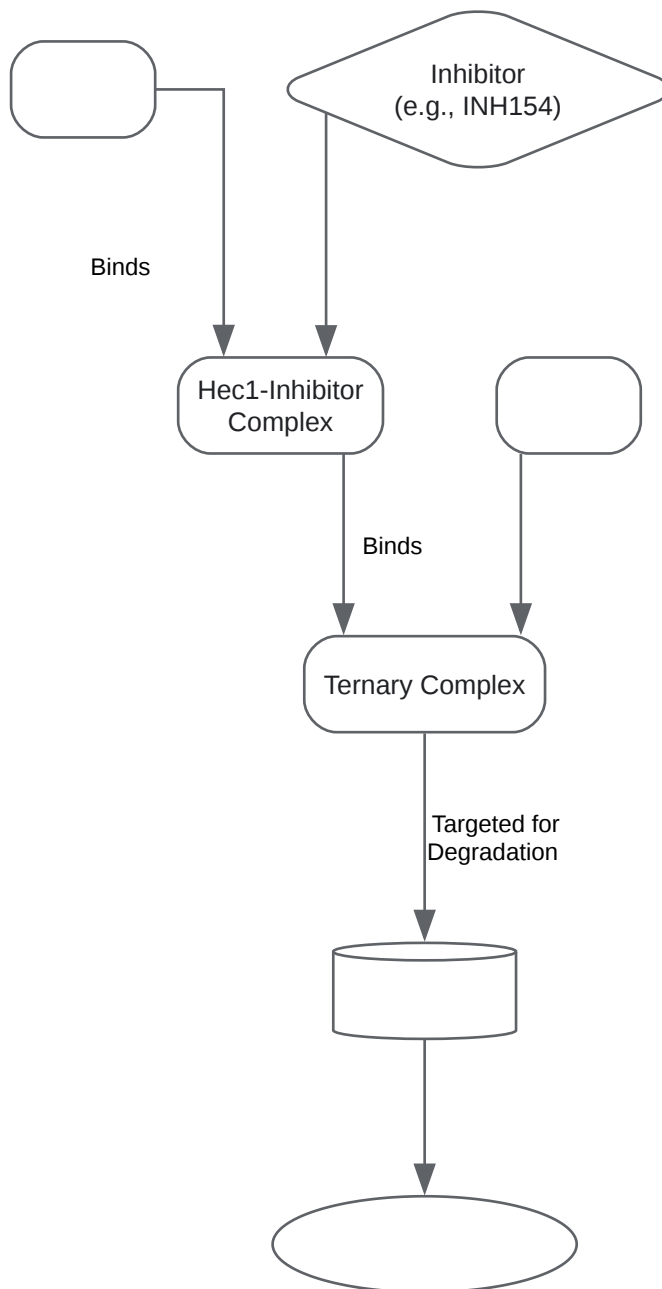
The Hec1/Nek2 Signaling Pathway

The interaction and functional relationship between Hec1 and Nek2 are tightly regulated during the cell cycle, particularly at the G2/M transition and during mitosis. The following diagram illustrates the core signaling pathway.

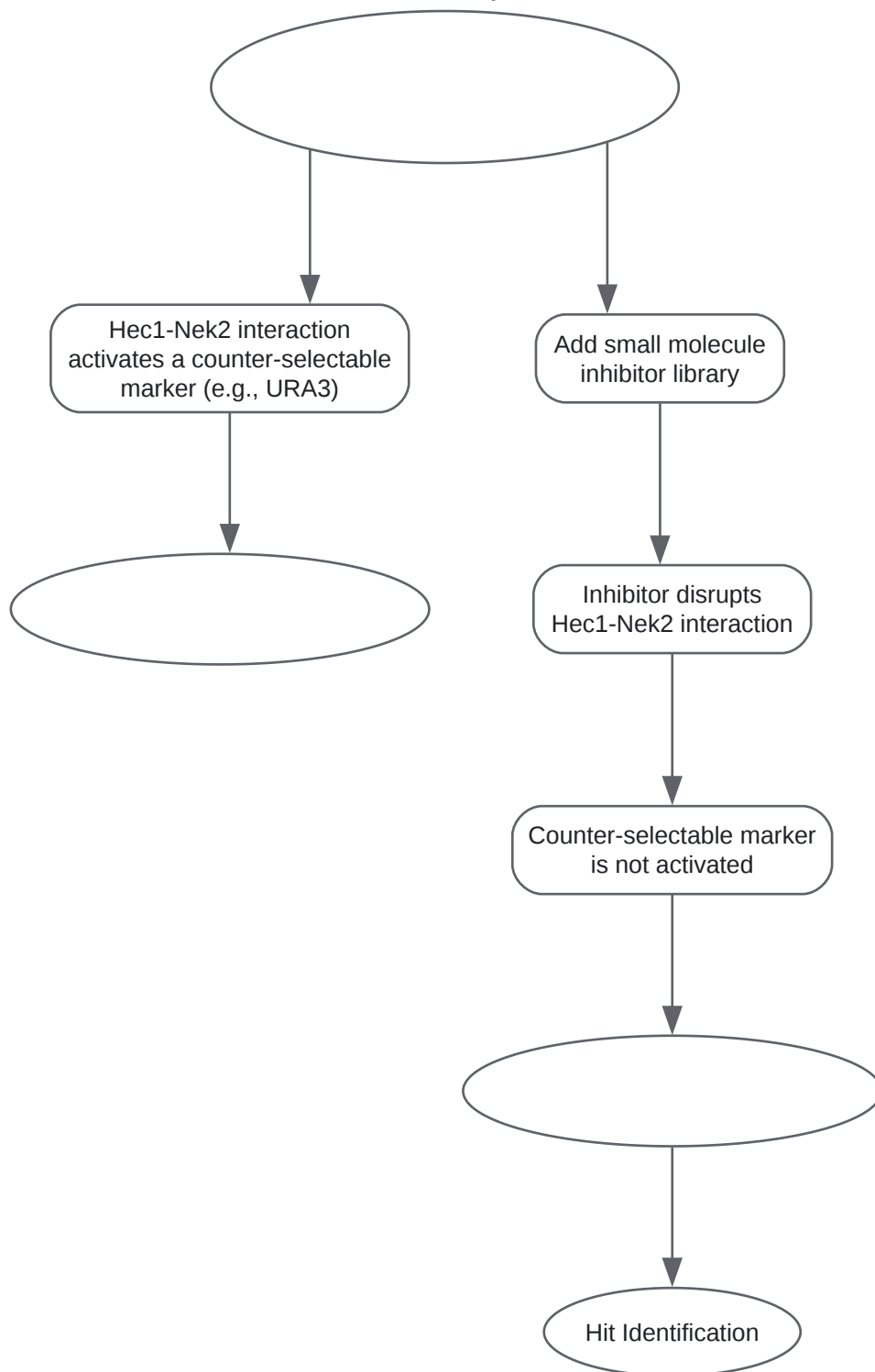
Hec1/Nek2 Signaling Pathway in Mitosis

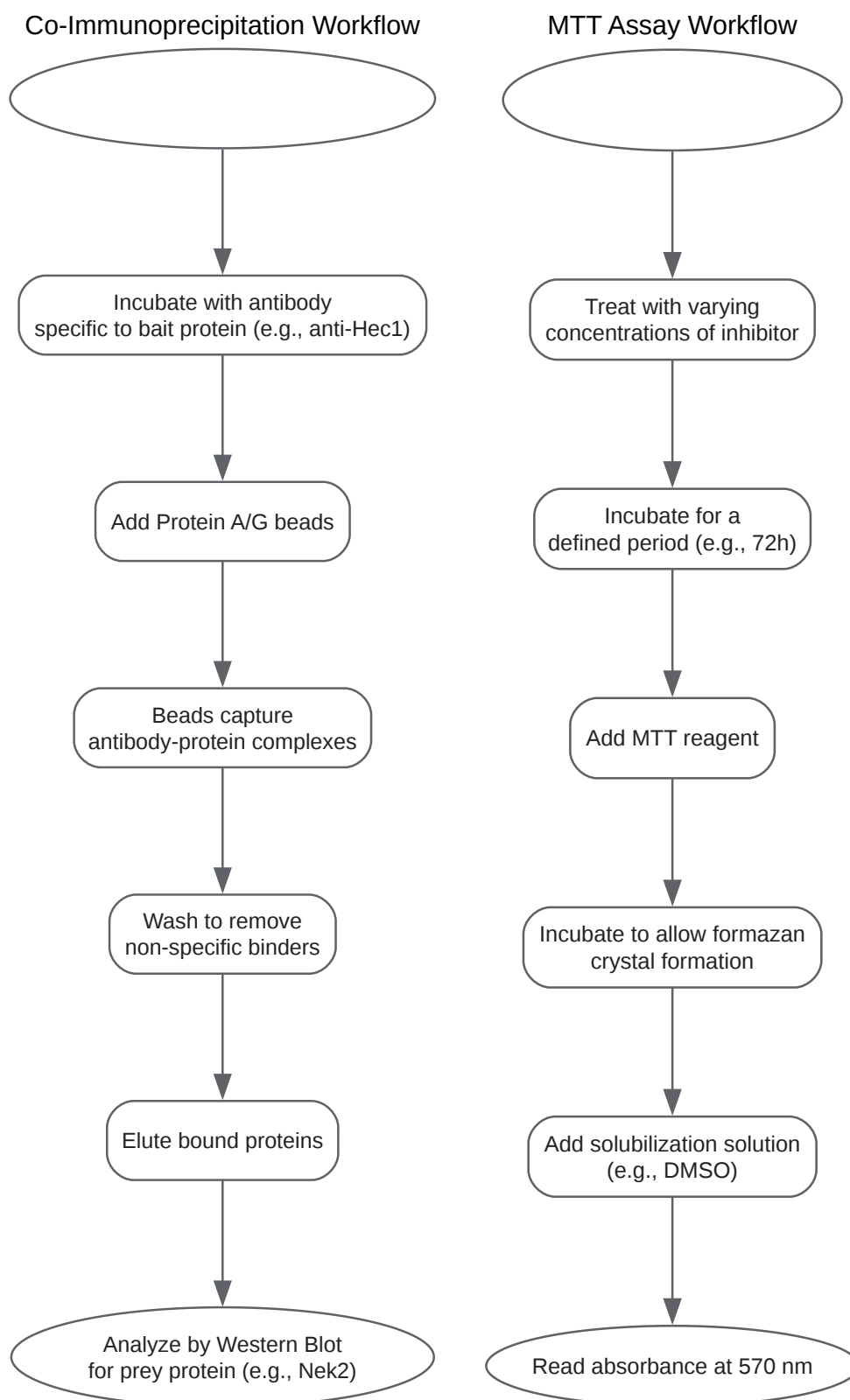


Inhibitor 'Death-Trap' Mechanism of Action

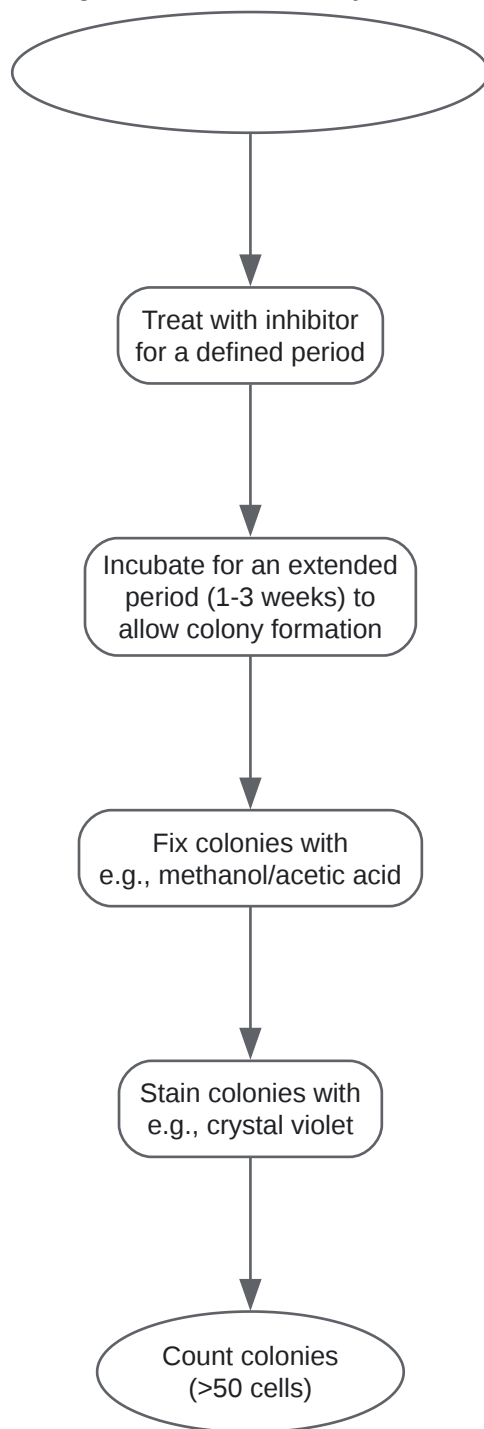


Reverse Yeast Two-Hybrid Workflow





Clonogenic Survival Assay Workflow



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